molecular formula C5H5ClN2O B3077275 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one CAS No. 104566-45-2

5-Chloro-4-methyl-2,3-dihydropyridazin-3-one

Cat. No. B3077275
M. Wt: 144.56 g/mol
InChI Key: KFYSTBCKLBQPON-UHFFFAOYSA-N
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Patent
US05098900

Procedure details

Into a 500 ml flask, 189 g of methylmagnesium bromide (1 mol/liter of an ether solution) was charged, and 10.0 g of 4,5-dichloro-3(2H)pyridazinone was gradually added thereto at a temperature of about 15° C. The mixture was stirred at a temperature of from 40° to 50° C. for about 3 hours. The disappearance of the starting dichloropyridazinone was confirmed by thin layer chromatography (developer; ethyl acetate:acetone =2:1, v/v), whereupon the reaction was terminated. The reaction solution was transferred to a separating funnel, and about 300 ml of a saturated sodium chloride aqueous solution was added thereto, and then the mixture was vigorously shaken. The aqueous layer was removed. The organic layer was washed with about 200 ml of water, and dried over anhydrous sodium sulfate, and then the solvent was distilled off. The brown crystals thereby obtained were recrystallized from ethyl acetate to obtain 4.54 g of the above identified compound having a melting point of from 132° to 134° C. as colorless crystals.
Quantity
189 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Mg]Br.Cl[C:5]1[C:6](=[O:12])[NH:7][N:8]=[CH:9][C:10]=1[Cl:11]>CCOCC>[CH3:1][C:5]1[C:6](=[O:12])[NH:7][N:8]=[CH:9][C:10]=1[Cl:11]

Inputs

Step One
Name
Quantity
189 g
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(NN=CC1Cl)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(NN=C1)=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at a temperature of from 40° to 50° C. for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of about 15° C
CUSTOM
Type
CUSTOM
Details
ethyl acetate:acetone =2:1, v/v), whereupon the reaction was terminated
CUSTOM
Type
CUSTOM
Details
The reaction solution was transferred to a separating funnel
ADDITION
Type
ADDITION
Details
about 300 ml of a saturated sodium chloride aqueous solution was added
STIRRING
Type
STIRRING
Details
the mixture was vigorously shaken
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
The organic layer was washed with about 200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The brown crystals thereby obtained
CUSTOM
Type
CUSTOM
Details
were recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
to obtain 4.54 g of the
CUSTOM
Type
CUSTOM
Details
of from 132° to 134° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CC=1C(NN=CC1Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.